2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride
Overview
Description
2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride is an organochlorine compound with the molecular formula C6H6ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride can be synthesized through the chlorination of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethyl-1,3-oxazole-4-carboxylic acid.
Condensation reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Condensation reactions: Amines under mild heating.
Major Products Formed
Nucleophilic substitution: Corresponding substituted oxazole derivatives.
Hydrolysis: 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.
Condensation reactions: Amides.
Scientific Research Applications
2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical research: In the development of potential drug candidates.
Material science: In the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid: Another oxazole derivative with similar reactivity but different substitution pattern.
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid: The hydrolysis product of 2,5-dimethyl-1,3-oxazole-4-carbonyl chloride.
Uniqueness
This compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution and condensation reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2,5-dimethyl-1,3-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)8-4(2)10-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXCVPKMCPXVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426935 | |
Record name | 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197719-27-0 | |
Record name | 2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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